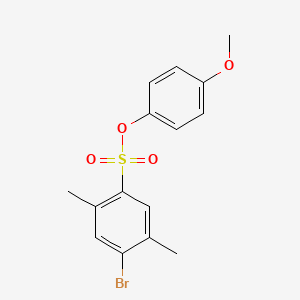

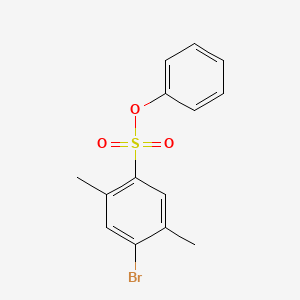

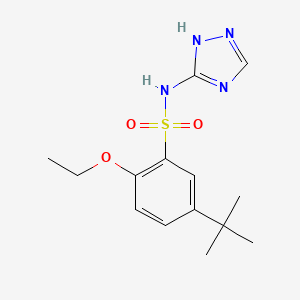

4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate (4-MPDB-1-S) is a sulfonated aromatic compound with a variety of applications in scientific research. It is a multi-functional compound that can be used as a reagent, a catalyst, and a ligand in chemical synthesis, and is also used in the study of biochemical and physiological processes. 4-MPDB-1-S has been used in a variety of research applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics and enzyme inhibition, and the study of receptor-ligand interactions.

Wissenschaftliche Forschungsanwendungen

4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has been used in a variety of research applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics and enzyme inhibition, and the study of receptor-ligand interactions. It has been used as a reagent in the synthesis of pharmaceuticals such as antifungal agents and antimicrobial agents. It has also been used to study the interactions between enzymes and their substrates, and to study the inhibition of enzymes by other compounds. In addition, 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has been used as a ligand in the study of receptor-ligand interactions, such as the binding of drugs to receptors in the body.

Wirkmechanismus

Target of Action

Based on its structure, it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

The compound likely undergoes electrophilic aromatic substitution, a common reaction for aromatic compounds . In this reaction, the electrophile (a molecule that seeks electrons) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s potential to undergo electrophilic aromatic substitution suggests it could influence pathways involving aromatic compounds .

Pharmacokinetics

Like other aromatic compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The compound’s potential to undergo electrophilic aromatic substitution suggests it could influence cellular processes involving aromatic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate”. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is its ability to bind to enzymes and receptors in the body, allowing for the study of enzyme kinetics and receptor-ligand interactions. It is also relatively easy to synthesize, and is relatively inexpensive compared to other compounds used for similar purposes. The main limitation of 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is that its mechanism of action is not well understood, making it difficult to predict its effects in different biochemical and physiological systems.

Zukünftige Richtungen

As 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is a relatively new compound, there are many potential future directions for research. One potential direction is to further investigate the mechanism of action of 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate, in order to better understand its effects on enzymes and receptors. Another potential direction is to study its effects on other biochemical and physiological processes, such as cell signaling pathways and gene expression. Additionally, further research could be done to develop new methods of synthesizing 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate, or to develop new pharmaceuticals or other compounds based on the compound. Finally, further research could be done to investigate the potential therapeutic applications of 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate, such as its use as an anti-inflammatory or anti-cancer agent.

Synthesemethoden

4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is synthesized from 4-methoxyphenol and 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a catalytic amount of a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is typically performed at room temperature or slightly elevated temperatures. The reaction product is then purified by recrystallization or column chromatography.

Eigenschaften

IUPAC Name |

(4-methoxyphenyl) 4-bromo-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO4S/c1-10-9-15(11(2)8-14(10)16)21(17,18)20-13-6-4-12(19-3)5-7-13/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSDWPDCRKVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)

![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)

![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)